Perazine Dihydrochloride

Receptor Binding Dopamine Antagonism Affinity Comparison

Perazine dihydrochloride is the dihydrochloride salt of perazine, a moderate-potency typical antipsychotic belonging to the phenothiazine class, characterized by a piperazine side chain that distinguishes it from aliphatic phenothiazines such as chlorpromazine. The compound acts primarily as a dopamine D2 receptor antagonist (Ki = 1.8 nM) , and also exhibits potent inhibition of human cytochrome P450 isoenzyme 1A2 (CYP1A2) at therapeutic concentrations.

Molecular Formula C20H27Cl2N3S
Molecular Weight 412.4 g/mol
CAS No. 5317-37-3
Cat. No. B026153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePerazine Dihydrochloride
CAS5317-37-3
Synonyms10-[3-(4-Methyl-1-piperazinyl)propyl]-10H-phenothiazine Dihydrochloride;  10-[3-(4-Methyl-1-piperazinyl)propyl]phenothiazine Dihydrochloride;  10-[3-(4-Methylpiperazinyl)propyl]phenothiazine Dihydrochloride;  NSC 638694;  P 725;  Perazine Dihydrochloride; 
Molecular FormulaC20H27Cl2N3S
Molecular Weight412.4 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=CC=CC=C42.Cl.Cl
InChIInChI=1S/C20H25N3S.2ClH/c1-21-13-15-22(16-14-21)11-6-12-23-17-7-2-4-9-19(17)24-20-10-5-3-8-18(20)23;;/h2-5,7-10H,6,11-16H2,1H3;2*1H
InChIKeyGLLQXJNHQBYBCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Perazine Dihydrochloride CAS 5317-37-3: Product Overview and Comparator Landscape


Perazine dihydrochloride is the dihydrochloride salt of perazine, a moderate-potency typical antipsychotic belonging to the phenothiazine class, characterized by a piperazine side chain that distinguishes it from aliphatic phenothiazines such as chlorpromazine [1]. The compound acts primarily as a dopamine D2 receptor antagonist (Ki = 1.8 nM) [2], and also exhibits potent inhibition of human cytochrome P450 isoenzyme 1A2 (CYP1A2) at therapeutic concentrations [3]. Its clinical use is largely historical and geographically restricted, with documented applications in Germany, Poland, the former Yugoslavia, and the Netherlands [4]. The closest in-class comparators for scientific selection include other moderate-potency typical antipsychotics such as perphenazine and prochlorperazine, as well as atypical antipsychotics like olanzapine and ziprasidone, which have supplanted perazine in many therapeutic contexts.

Why Generic Substitution of Perazine Dihydrochloride is Scientifically Unjustified


The common clinical practice of substituting perazine with other moderate-potency phenothiazines or atypical antipsychotics is not supported by comparative evidence; quantitative pharmacological and clinical data reveal critical points of divergence. Perazine possesses a unique receptor binding profile, including a distinct Ki for dopamine D2 receptors and a pronounced inhibitory effect on CYP1A2 not uniformly shared by its analogs [1]. Clinically, perazine is associated with a significantly higher intensity of extrapyramidal symptoms (EPS) compared to both typical and atypical comparators, while its weight gain profile and efficacy metrics do not directly mirror those of commonly substituted agents [2]. Furthermore, the compound's pharmacokinetic behavior, characterized by large interindividual variability in plasma half-life and a unique metabolite accumulation pattern, further complicates any assumption of simple interchangeability . Therefore, for research applications requiring precise pharmacological control or for studies investigating differential side effect mechanisms, perazine dihydrochloride cannot be generically replaced without introducing significant confounding variables.

Quantitative Differentiation of Perazine Dihydrochloride Against Key Comparators


Dopamine D2 Receptor Affinity: Perazine Dihydrochloride Exhibits Intermediate Potency Among Typical Antipsychotics

Perazine dihydrochloride binds to the human dopamine D2 receptor with an affinity (Ki) of 1.8 nM [1]. In comparison, the structurally similar moderate-potency phenothiazine perphenazine exhibits a markedly higher affinity, with reported Ki values of 0.56 nM . This 3.2-fold difference in binding affinity places perazine in a distinct potency class, potentially influencing the dose-response relationship and the incidence of receptor-mediated adverse effects such as extrapyramidal symptoms.

Receptor Binding Dopamine Antagonism Affinity Comparison

CYP1A2 Inhibition: Perazine Dihydrochloride Demonstrates Potent In Vitro Enzyme Suppression at Therapeutic Concentrations

Perazine dihydrochloride is a potent inhibitor of human CYP1A2, with in vitro studies demonstrating a Ki of 3.5 µM for caffeine 3-N-demethylation and 5 µM for 1-N-demethylation in human liver microsomes [1]. This inhibition translates to a reduction of approximately 80% of basal CYP1A2 activity at therapeutic drug concentrations (5-10 µM) [1]. In contrast, the related phenothiazine chlorpromazine exhibits a Ki of 11 µM for rat CYP2A, indicating a different enzyme specificity profile [2]. The selective and potent inhibition of CYP1A2 by perazine dihydrochloride is a critical differentiator, as it can significantly alter the metabolism of co-administered substrates of this enzyme, such as caffeine, clozapine, and certain tricyclic antidepressants.

Drug Metabolism Cytochrome P450 Enzyme Inhibition

Extrapyramidal Symptom Intensity: Perazine Dihydrochloride Carries the Highest EPS Burden Among Compared Antipsychotics

In a 12-week randomized controlled trial comparing perazine, olanzapine, and ziprasidone in 191 paranoid schizophrenia patients, perazine treatment was associated with the significantly highest intensity of extrapyramidal symptoms (EPS) [1]. The study measured EPS intensity at baseline and after 12 weeks of monotherapy. While the exact mean difference scores are not publicly available, the authors explicitly state that perazine was associated with the "significantly highest intensity of EPS" compared to both the atypical antipsychotic olanzapine and the atypical antipsychotic ziprasidone [1]. This clinical observation aligns with the compound's higher D2 receptor occupancy compared to atypical agents, and directly contradicts the historical reputation of perazine as having a low EPS liability [2].

Adverse Effects Extrapyramidal Symptoms Clinical Tolerability

Weight Gain Liability: Perazine Dihydrochloride Falls Between the Extremes of Olanzapine and Ziprasidone

In the same 12-week randomized controlled trial, the weight increase after 3 months of therapy was the greatest in the group treated with olanzapine and the least in the group treated with ziprasidone [1]. Perazine's weight gain profile was intermediate; however, the study's primary focus was on genetic associations, and the exact mean weight change for the perazine group was not the primary reported outcome. This positions perazine dihydrochloride as a compound with a moderate metabolic liability, distinctly lower than the marked weight gain associated with olanzapine but higher than the weight-neutral profile of ziprasidone. This is a critical differentiator for studies modeling antipsychotic-induced metabolic syndrome.

Metabolic Side Effects Weight Gain Antipsychotic Comparison

Efficacy in Schizophrenia: Perazine Dihydrochloride is Superior to Trimipramine but Lacks Clear Advantage Over Other Antipsychotics

A 2014 Cochrane systematic review of seven trials with 479 participants concluded that perazine appeared superior to 'active placebo' (trimipramine) at five weeks for the outcome of 'no important global improvement' (n=95, RR 0.43, 95% CI 0.2 to 0.8) [1]. However, when compared to other antipsychotics including amisulpride, haloperidol, olanzapine, ziprasidone, and zotepine, no statistically significant differences in efficacy were observed [1]. Notably, the trial comparing perazine plus carbamazepine to olanzapine monotherapy found that olanzapine offered a more favorable response in positive symptoms (as measured by PANSS and BPRS scores), with no significant difference in negative symptom improvement [2]. This indicates that perazine's efficacy advantage is limited to a specific historical comparator and does not extend to modern antipsychotics.

Clinical Efficacy Schizophrenia Randomized Controlled Trial

Optimal Scientific and Industrial Applications for Perazine Dihydrochloride CAS 5317-37-3


Positive Control for CYP1A2 Inhibition Studies

Perazine dihydrochloride serves as a potent and well-characterized inhibitor of human CYP1A2, with a Ki of 3.5-5 µM in vitro and the ability to reduce basal enzyme activity by ~80% at therapeutic concentrations [1]. It is an ideal positive control for in vitro assays evaluating the CYP1A2 inhibitory potential of novel drug candidates, and for studying the role of CYP1A2 in the metabolism of co-administered xenobiotics, including caffeine, phenacetin, and clozapine. Its selectivity profile should be confirmed against a panel of CYP isoforms for definitive use.

High-EPS Benchmark Compound for Movement Disorder Studies

Given the direct head-to-head clinical evidence demonstrating that perazine treatment is associated with the significantly highest intensity of extrapyramidal symptoms compared to olanzapine and ziprasidone [2], this compound is uniquely suited as a positive control or 'high-EPS' reference in preclinical models of antipsychotic-induced movement disorders. Researchers can use perazine dihydrochloride to establish the upper limit of EPS liability in animal models (e.g., rodent catalepsy tests) or in in vitro receptor occupancy studies aimed at predicting extrapyramidal side effect potential.

Moderate Metabolic Liability Reference in Weight Gain Studies

Perazine dihydrochloride occupies a distinct middle ground in antipsychotic-induced weight gain, as evidenced by clinical trial data showing it causes less weight gain than olanzapine but more than ziprasidone [2]. This makes it a valuable reference standard for studies investigating the metabolic consequences of antipsychotic treatment. It can be used to calibrate preclinical models of weight gain, to benchmark the metabolic safety of novel compounds, or to investigate the neuroendocrine and behavioral mechanisms underlying differential weight gain profiles among antipsychotics.

D2 Receptor Partial Agonist/Antagonist Binding Assay Reference

With a well-defined Ki of 1.8 nM for the dopamine D2 receptor [3], perazine dihydrochloride provides a convenient and cost-effective reference standard for radioligand binding assays. Its affinity is intermediate between higher-potency typical antipsychotics like perphenazine (Ki = 0.56 nM) and lower-potency agents, allowing for the construction of standard curves and the calibration of assay sensitivity across a relevant dynamic range of D2 receptor binding.

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